N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride (CAS: 1331109-57-9) is a synthetic small molecule with a molecular weight of 408.0 and the formula C₁₉H₂₂ClN₃OS₂. Its structure comprises a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with an ethyl group and a propionamide side chain, and stabilized as a hydrochloride salt . This compound is part of a broader class of heterocyclic molecules designed to inhibit apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in DNA base excision repair (BER) implicated in cancer therapy resistance .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2.ClH/c1-3-16(23)21-19-17(12-9-10-22(4-2)11-15(12)25-19)18-20-13-7-5-6-8-14(13)24-18;/h5-8H,3-4,9-11H2,1-2H3,(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHYDLPAZKLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CN(CC2)CC)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This article provides an in-depth overview of its synthesis, biological evaluation, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[2,3-c]pyridine core and subsequent functionalization with a benzo[d]thiazole moiety. The structural characterization can be performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the molecular configuration and purity.
Biological Activity
Inhibition of APE1
The primary biological activity associated with this compound is its inhibition of APE1. APE1 is crucial for DNA repair processes, particularly in the context of cancer therapy where DNA-damaging agents are employed. Studies have shown that related compounds exhibit low micromolar activity against APE1 and can potentiate the cytotoxic effects of alkylating agents like temozolomide and methylmethane sulfonate (MMS) .
Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of APE1's activity. This modulation can lead to increased accumulation of apurinic sites in DNA when cells are treated with MMS, indicating a disruption in the repair pathway .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound class has revealed that modifications to the benzo[d]thiazole or thieno[2,3-c]pyridine components can significantly influence inhibitory potency against APE1. For instance:
| Compound Variant | Structural Modification | Inhibition Potency (µM) |
|---|---|---|
| Original Compound | None | 5.0 |
| Variant 1 | Isopropyl instead of Ethyl | 3.5 |
| Variant 2 | Methyl substitution | 10.0 |
These findings suggest that subtle changes in chemical structure can lead to variations in biological activity.
Case Studies
Case Study 1: In Vivo Efficacy
In a study involving mice treated with this compound at a dosage of 30 mg/kg body weight, significant inhibition of tumor growth was observed when combined with temozolomide . The compound demonstrated favorable pharmacokinetics with good brain penetration.
Case Study 2: Cellular Studies
In vitro assays using HeLa cells showed that treatment with this compound led to increased DNA damage markers when co-administered with MMS. The accumulation of AP sites was significantly higher compared to controls without the compound .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride exhibit antimicrobial properties. For instance, benzo[d]thiazole derivatives have shown significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values suggesting potential as antimicrobial agents . The structural features of these compounds contribute to their bioactivity.
Neuropharmacological Effects
The compound is being explored for its neuropharmacological effects. Similar thieno[2,3-c]pyridine derivatives have been reported to interact with neurotransmitter systems and exhibit anxiolytic properties. This suggests that this compound may have potential uses in treating anxiety disorders and other neurological conditions .
Synthetic Pathways
The synthesis of this compound typically involves multi-step processes that include acylation and cyclization reactions. For example, methods using continuous flow synthesis have been successfully applied to create related benzodiazepine derivatives from simpler precursors under controlled conditions . These techniques not only improve yield but also enhance the purity of the final products.
Characterization Techniques
Characterization of this compound is performed using various analytical methods including:
- Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
- Mass Spectrometry (MS) : Helps confirm the molecular weight and purity.
- Infrared Spectroscopy (IR) : Used to identify functional groups within the compound.
Clinical Research
A study investigating the efficacy of thieno[2,3-c]pyridine derivatives in treating anxiety disorders highlighted the promising effects of these compounds in preclinical models. The results indicated significant anxiolytic-like behavior when administered to test subjects compared to control groups .
Antimicrobial Testing
In another case study focused on antimicrobial activity, a series of benzo[d]thiazole derivatives were evaluated for their effectiveness against bacterial strains. The results showed that modifications in the chemical structure could enhance antibacterial activity, suggesting a pathway for optimizing this compound for better efficacy against resistant strains .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Benzothiazole Ring
The benzothiazole moiety (C3 position) participates in electrophilic substitution reactions. While direct substitution is sterically hindered by adjacent groups, halogenation and thiolation have been observed under controlled conditions:
These reactions require precise stoichiometry to avoid over-substitution or ring degradation .
Functionalization of the Tetrahydrothienopyridine Core
The tetrahydrothienopyridine system undergoes regioselective modifications at the 2- and 6-positions:
Alkylation and Acylation
The secondary amine in the tetrahydrothienopyridine ring (N6) reacts with electrophiles:
-
Ethylation : Treatment with ethyl bromide in the presence of K₂CO₃ yields N-ethyl derivatives.
-
Acylation : Propionamide formation occurs via coupling with propionyl chloride under Schotten-Baumann conditions.
Ring Expansion and Cyclization
Pictet-Spengler reactions with aldehydes (e.g., formaldehyde) induce ring expansion, forming seven-membered rings .
Amide Bond Reactivity
The propionamide group undergoes hydrolysis and transamidation:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl at reflux | Free carboxylic acid and amine derivatives | Requires 12–24 hours for completion |
| Basic Hydrolysis | NaOH (10%) at 80°C | Sodium carboxylate and ammonia release | Faster than acidic hydrolysis |
Thiophene Ring Reactivity
The thieno[2,3-c]pyridine sulfur atom participates in oxidation reactions:
-
Oxidation with mCPBA : Forms sulfoxide derivatives, which are intermediates for further functionalization .
-
Ring-Opening Reactions : Treatment with strong nucleophiles (e.g., hydrazine) cleaves the thiophene ring .
Benzothiazole Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole to a dihydrobenzothiazole, altering electronic properties .
Salt Formation and Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
-
Deprotonation : At pH > 8, the free base precipitates, enhancing solubility in organic solvents.
-
Counterion Exchange : Treatment with NaPF₆ or KPF₆ replaces Cl⁻ with PF₆⁻, improving crystallinity.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions:
| Position | Catalyst System | Coupling Partner | Yield |
|---|---|---|---|
| 2-Bromo substitution | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | 65–78% |
| 6-Chloro substitution | Pd(OAc)₂, XPhos, Cs₂CO₃ | Heteroaryl boronate esters | 55–62% |
Stability Under Reactive Conditions
-
Thermal Stability : Decomposes above 200°C without melting.
-
Photostability : Degrades under UV light (λ = 254 nm) within 48 hours, forming benzothiazole fragments.
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications for optimizing pharmacokinetic properties. Future studies should explore enantioselective syntheses and catalytic asymmetric transformations .
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a family of tetrahydrothienopyridine derivatives modified at the 6-position (ethyl group) and the 2-position (propionamide). Key structural analogs include:
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3 in ): Substituents: 6-isopropyl group, acetamide (vs. propionamide) side chain. Activity: IC₅₀ of ~10 µM against purified APE1, comparable activity in HeLa cell lysates, and synergy with alkylating agents (e.g., temozolomide) . Pharmacokinetics: High plasma and brain exposure in mice after intraperitoneal administration .
Other APE1 Inhibitors with Varied Side Chains (e.g., morpholine, pyrrolidine derivatives):
- Modifications to the amine side chain alter solubility and target engagement. For example, morpholine-substituted analogs show enhanced metabolic stability but reduced brain penetration compared to ethyl/isopropyl derivatives .
Key Findings :
- Side Chain Influence : Propionamide (vs. acetamide) could prolong half-life by resisting enzymatic cleavage, though direct data are lacking .
- Therapeutic Potential: Both ethyl and isopropyl derivatives enhance alkylating agent cytotoxicity in vitro, suggesting utility in overcoming chemotherapy resistance in gliomas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
